molecular formula C14H23ClN6S B2747461 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride CAS No. 2176124-87-9

2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride

Cat. No. B2747461
CAS RN: 2176124-87-9
M. Wt: 342.89
InChI Key: ZEMVBMHPCAYIDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and an ethylthio group. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could potentially make the compound basic .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu (2010) discussed the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the efficiency of microwave irradiation in synthesizing complex compounds that could have potential antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of Pyrano and Pyrimido Derivatives

Paronikyan et al. (2016) explored the synthesis of 5,8-diamino-substituted pyrano and pyrimido derivatives, highlighting the chemical flexibility of piperidine derivatives in forming complex heterocyclic structures with potential for diverse biological activities (Paronikyan et al., 2016).

Synthesis and Evaluation of Anticancer Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Titi et al. (2020) synthesized pyrazole derivatives and assessed their bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which could help in the design of new drugs with specific biological activities (Titi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its biological activity and potential uses as a pharmaceutical .

properties

IUPAC Name

2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6S.ClH/c1-2-21-14-17-12(19-7-4-3-5-8-19)11-10-16-20(9-6-15)13(11)18-14;/h10H,2-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVBMHPCAYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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